molecular formula C8H4Br2F3NO B3032512 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone CAS No. 2089649-39-6

2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B3032512
CAS No.: 2089649-39-6
M. Wt: 346.93
InChI Key: QGPDTRYWPNCTHZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the bromination of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and trifluoromethyl groups on a pyridine ring, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

2,2-dibromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F3NO/c9-7(10)6(15)4-1-2-5(14-3-4)8(11,12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPDTRYWPNCTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(Br)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194530
Record name Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089649-39-6
Record name Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089649-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2-dibromo-1-[6-(trifluoromethyl)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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